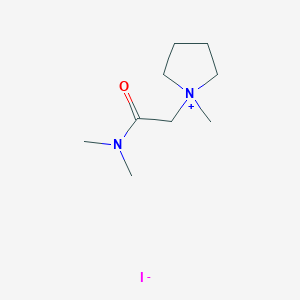
3,3'-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is a complex organic compound characterized by its unique thiazolidine ring structure
Vorbereitungsmethoden
The synthesis of 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethylenediamine with 4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. Pathways involved in its action may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazolidine derivatives, such as:
- 4-Hydroxy-2-thioxo-5-thiazolidinecarboxylic acid
- 3,3’-Thiodipropionic acid
- 2-Mercaptobenzothiazole Compared to these compounds, 3,3’-Ethylenebis(4-hydroxy-4-methyl-2-thioxo-5-thiazolidinecarboxylic acid) diethyl ester is unique due to its ethylene linkage and diethyl ester groups, which may confer different chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
23509-81-1 |
|---|---|
Molekularformel |
C16H24N2O6S4 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
ethyl 3-[2-(5-ethoxycarbonyl-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]-4-hydroxy-4-methyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C16H24N2O6S4/c1-5-23-11(19)9-15(3,21)17(13(25)27-9)7-8-18-14(26)28-10(16(18,4)22)12(20)24-6-2/h9-10,21-22H,5-8H2,1-4H3 |
InChI-Schlüssel |
FONUDMIOOCPPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(N(C(=S)S1)CCN2C(=S)SC(C2(C)O)C(=O)OCC)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)








